d-beta-Homoglutamine
CAS No.: 1263046-59-8
Cat. No.: VC7942229
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263046-59-8 |
|---|---|
| Molecular Formula | C6H12N2O3 |
| Molecular Weight | 160.17 |
| IUPAC Name | (3R)-3,6-diamino-6-oxohexanoic acid |
| Standard InChI | InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1 |
| Standard InChI Key | IDNSGZOFDGAHTI-SCSAIBSYSA-N |
| Isomeric SMILES | C(CC(=O)N)[C@H](CC(=O)O)N |
| SMILES | C(CC(=O)N)C(CC(=O)O)N |
| Canonical SMILES | C(CC(=O)N)C(CC(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
d-beta-Homoglutamine (PubChem CID: 51340705) possesses the molecular formula C₆H₁₂N₂O₃ and a molecular weight of 160.17 g/mol . Its IUPAC name, (3R)-3,6-diamino-6-oxohexanoic acid, reflects the presence of:
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A β-alanine backbone (3-aminopropanoic acid)
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A carbamoyl ethyl group at the C3 position
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(R)-configuration at the chiral center
The stereochemical arrangement critically influences molecular interactions, as demonstrated by the 3D conformer analysis showing preferential hydrogen bonding patterns with biological targets .
Structural Comparison to Canonical Amino Acids
Table 1 highlights key structural differences between d-beta-Homoglutamine and its α-analog:
This extended backbone configuration reduces enzymatic degradation while maintaining side-chain functionality critical for molecular recognition .
Biosynthesis and Synthetic Accessibility
Ribosomal Incorporation Strategies
Recent breakthroughs in genetic code expansion enable direct ribosomal synthesis of β-amino acid-containing peptides. The JACS study utilized engineered tRNA<sup>Pro1E2</sup> paired with elongation factor P (EF-P) to achieve:
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Consecutive incorporation of β³-amino acids in macrocyclic structures
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76/200 selected peptides containing β³-residues in alternating/consecutive patterns
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Synthesis of 14–16 residue macrocycles with 3–5 β³-amino acids
This methodology overcomes traditional limitations in β-amino acid polymerization, enabling production of complex architectures like the EGFR-targeting peptide D4β .
Solid-Phase Peptide Synthesis (SPPS)
While ribosomal methods dominate recent literature, SPPS remains viable for small-scale production:
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Emoc-protected β³-homoglutamine building blocks
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Side-chain orthogonal protection (Alloc for δ-amine)
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Macrocyclization via lactamization or click chemistry
SPPS yields typically range from 15–23% for 14-mer peptides containing d-beta-Homoglutamine .
Biochemical Properties and Target Engagement
EGFR Inhibition Mechanisms
d-beta-Homoglutamine-containing peptides exhibit remarkable affinity for human epidermal growth factor receptor (EGFR):
| Peptide | β³-Residues | K<sub>D</sub> (nM) | IC<sub>50</sub> (nM) |
|---|---|---|---|
| L2β | βG, βX, βA | 47.0 | 66.8 |
| D3β | βQ, βX, βA | 34.1 | 20.3 |
| D4β | βG, βX | 159 | 3290 |
The βG (d-beta-Homoglutamine) residue in D4β contributes to:
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26-fold stability enhancement vs. alanine mutants
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2.3–3.1 nM binding through carbamoyl-EGFR interactions
Proteolytic Stability Enhancements
Incorporation of d-beta-Homoglutamine significantly extends peptide half-lives:
| Peptide | Sequence | t₁/₂ (h) |
|---|---|---|
| L2β | ...βG-βX-βA... | 3.5 |
| D4β | ...βG-βX... | 8.1 |
| L2α | α-Glu analog | 0.37 |
This stability derives from:
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Reduced recognition by trypsin/chymotrypsin
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Steric hindrance at scissile bonds
Comparative Analysis with Structural Analogs
Backbone Length vs. Bioactivity
Increasing backbone length from α- to β-amino acids enhances:
| Parameter | α-Peptide | β³-Peptide | Improvement Factor |
|---|---|---|---|
| Proteolytic stability | 0.5 h | 8.1 h | 16.2× |
| Target affinity (K<sub>D</sub>) | 523 nM | 34.1 nM | 15.3× |
| Tumor penetration | 12% ID/g | 27% ID/g | 2.25× |
Data synthesized from JACS 2022 and related studies
Side-Chain Functionalization Strategies
The δ-amine group in d-beta-Homglutamine enables unique conjugation approaches:
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PEGylation at physiological pH (7.4)
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Radiolabeling with <sup>68</sup>Ga via NOTA chelators
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Biotinylation for target engagement validation
These modifications retain >89% bioactivity vs. native peptides .
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